molecular formula C12H9ClN4 B114003 4-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-amine CAS No. 1253789-10-4

4-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-amine

Cat. No.: B114003
CAS No.: 1253789-10-4
M. Wt: 244.68 g/mol
InChI Key: QTQXQWXWYNHHTD-UHFFFAOYSA-N
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Description

4-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by the presence of a chloro group at the 4-position and a phenyl group at the 6-position of the pyrrolo[3,2-d]pyrimidine core. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties .

Scientific Research Applications

Future Directions

The future directions for research on “4-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-amine” and related compounds could involve further exploration of their potential as antiviral or anticancer agents . Additionally, more studies could be conducted to fully understand their chemical properties and mechanisms of action.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-amine are not fully understood due to the lack of comprehensive studies. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context .

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Further in vitro or in vivo studies are needed to elucidate these aspects .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported. Future studies should investigate any threshold effects, as well as any toxic or adverse effects at high doses .

Transport and Distribution

Future studies should investigate any transporters or binding proteins that this compound interacts with, as well as any effects on its localization or accumulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

4-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-amine can be compared with other pyrrolopyrimidine derivatives:

These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4/c13-11-10-9(16-12(14)17-11)6-8(15-10)7-4-2-1-3-5-7/h1-6,15H,(H2,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTQXQWXWYNHHTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(N2)C(=NC(=N3)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301207462
Record name 5H-Pyrrolo[3,2-d]pyrimidin-2-amine, 4-chloro-6-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301207462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1253789-10-4
Record name 5H-Pyrrolo[3,2-d]pyrimidin-2-amine, 4-chloro-6-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1253789-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5H-Pyrrolo[3,2-d]pyrimidin-2-amine, 4-chloro-6-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301207462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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